molecular formula C20H22O5 B12814412 5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one

5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one

Cat. No.: B12814412
M. Wt: 342.4 g/mol
InChI Key: MRMRGADDZCSZSY-UHFFFAOYSA-N
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Description

“5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” is a complex organic compound that features a dihydrofuran ring substituted with benzyloxy and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of benzyloxy and methoxyphenoxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and 4-methoxyphenol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and methoxyphenoxy groups.

    Reduction: Reduction reactions could target the dihydrofuran ring or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding aldehydes or ketones, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug development:

    Biochemical studies: Used in studies to understand biochemical pathways and interactions.

Medicine

    Therapeutic agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic tools: Could be used in the development of diagnostic assays.

Industry

    Material science: Applications in the development of new materials with specific properties.

    Chemical manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((benzyloxy)methyl)-5-((4-hydroxyphenoxy)methyl)dihydrofuran-2(3H)-one
  • 5-((benzyloxy)methyl)-5-((4-chlorophenoxy)methyl)dihydrofuran-2(3H)-one

Uniqueness

The unique combination of benzyloxy and methoxyphenoxy groups in “5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one” imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

I

Biological Activity

5-((benzyloxy)methyl)-5-((4-methoxyphenoxy)methyl)dihydrofuran-2(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The compound is characterized by the following properties:

Property Value
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
IUPAC Name5-[(4-methoxyphenoxy)methyl]-5-(phenylmethoxymethyl)oxolan-2-one
InChI KeyMRMRGADDZCSZSY-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)OCC2(CCC(=O)O2)COCC3=CC=CC=C3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Dihydrofuran Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The benzyloxy and methoxyphenoxy groups are introduced via nucleophilic substitution reactions using benzyl alcohol and 4-methoxyphenol, respectively.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways, including:

  • Signal Transduction : Influencing cellular responses to external stimuli.
  • Metabolic Pathways : Affecting the metabolism of cells.
  • Gene Expression Regulation : Modulating the expression of genes involved in various cellular processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against Huh7 cells (a liver cancer cell line) with an IC50 value of 38.15 μM after 48 hours of treatment . This suggests that this compound may also exhibit similar cytotoxic effects.

Case Studies and Research Findings

  • Study on Related Compounds : A study investigated a benzofuran derivative's effects on HCC cells, highlighting its ability to suppress migration and invasion by downregulating integrin α7 and MMP9 expressions . This underscores the potential for similar mechanisms in this compound.
  • Mast Cell Regulation : Another study explored how structurally similar dihydrofuran derivatives affect mast cell degranulation and cytokine release, indicating that these compounds can modulate immune responses through mTOR signaling pathways . This suggests that the target compound may also influence immune-related biological activities.

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-5-(phenylmethoxymethyl)oxolan-2-one

InChI

InChI=1S/C20H22O5/c1-22-17-7-9-18(10-8-17)24-15-20(12-11-19(21)25-20)14-23-13-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

MRMRGADDZCSZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2(CCC(=O)O2)COCC3=CC=CC=C3

Origin of Product

United States

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